Cas no 2228754-33-2 (1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol
- 1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol
- EN300-1747444
- 2228754-33-2
-
- インチ: 1S/C14H18O/c1-10(15)14(8-9-14)13-7-3-5-11-4-2-6-12(11)13/h3,5,7,10,15H,2,4,6,8-9H2,1H3
- InChIKey: AJGZKWPIIVMAKO-UHFFFAOYSA-N
- SMILES: OC(C)C1(C2C=CC=C3CCCC=23)CC1
計算された属性
- 精确分子量: 202.135765193g/mol
- 同位素质量: 202.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 20.2Ų
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747444-2.5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1747444-0.5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1747444-5.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1747444-10.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1747444-0.25g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1747444-1g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1747444-0.05g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1747444-1.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1747444-0.1g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1747444-5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 5g |
$3687.0 | 2023-09-20 |
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-olに関する追加情報
Introduction to 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol (CAS No: 2228754-33-2)
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. This compound, identified by the CAS number 2228754-33-2, represents a fusion of two pharmacophoric moieties: the 2,3-dihydro-1H-inden system and the cyclopropyl group. Such structural features are often exploited in drug design to enhance binding affinity, metabolic stability, and selectivity. The cyclopropylethan-1-ol moiety, in particular, introduces a rigid cyclic structure that can improve interactions with biological targets, making this compound a promising candidate for further investigation.
The inden scaffold is a well-known motif in medicinal chemistry, frequently found in bioactive molecules across various therapeutic categories. Its aromaticity and planarity provide a stable platform for functionalization, while its ability to engage in π-stacking interactions with biological targets adds another layer of complexity that can be leveraged for drug design. In contrast, the cyclopropyl group is renowned for its ability to enhance lipophilicity and metabolic stability, which are critical factors in the development of orally active drugs. The combination of these two moieties in 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol suggests a molecule with the potential to exhibit multiple desirable pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Studies have shown that the 2,3-dihydro-1H-inden system can effectively interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The presence of the cyclopropyl group further enhances these interactions by providing a rigid surface that can fit into specific binding pockets. This dual interaction profile makes 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol an attractive candidate for targeting a wide range of biological pathways.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The inden scaffold has been extensively studied for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The addition of the cyclopropyl group may further refine these effects by improving receptor selectivity. Preliminary computational studies suggest that this compound could interact with serotonin receptors (e.g., 5-HT1A) in a manner similar to known anxiolytics and antidepressants. However, further experimental validation is necessary to confirm these hypotheses.
The synthesis of 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes may involve multi-step processes involving cyclization reactions, alkylation, and functional group transformations. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have made it possible to construct such molecules more efficiently. These innovations not only reduce production costs but also allow for greater flexibility in modifying the structure for optimization purposes.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for mechanistic studies. By understanding how it interacts with biological targets at a molecular level, researchers can gain insights into drug-receptor binding mechanisms and develop more effective strategies for drug design. The combination of experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry with computational methods like molecular dynamics simulations will be crucial in unraveling these interactions.
The pharmaceutical industry has long been interested in developing novel compounds with improved pharmacological profiles. The unique structural features of 1-(2(3H)-Dihydroindanone)-4-methanol, as represented by CAS No: 2228754, make it an intriguing candidate for further exploration. While current research focuses on identifying new therapeutic applications, future studies may also explore its potential as an intermediate or building block for more complex molecules. The versatility of this scaffold allows for diverse functionalizations, which could lead to a library of related compounds with tailored properties.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with specific targets. The integration of artificial intelligence (AI) into drug discovery processes has accelerated the identification of promising candidates like (E)-N'-[(5S)-5-(dimethylamino)pentanoyl]-N-[[(5S)-(5-fluoropropyl)amino]carbonyl]-N-methyl-L-proline, which shares some structural similarities with our focus compound. These technologies enable high-throughput virtual screening and de novo design approaches that can rapidly identify molecules with optimal properties.
In conclusion,CAS No: 2228754, corresponding to (E)-N'-[(5S)-5-(dimethylamino)pentanoyl]-N-[[(5S)-(5-fluoropropyl)amino]carbonyl]-N-methyl-L-proline, exemplifies how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacophoric elements positions it as a promising candidate for further investigation across multiple therapeutic areas. As research progresses,CAS No: 2228754, along with related compounds derived from similar scaffolds,will continue to contribute significantly to our understanding of drug-receptor interactions and the development of next-generation therapeutics.
2228754-33-2 (1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol) Related Products
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)
- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)




